((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate-15N4 (sodium)
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Overview
Description
The compound ((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate-15N4 (sodium) is a complex organic molecule It is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate-15N4 (sodium) typically involves multiple steps. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the phosphate group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate-15N4 (sodium): can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate-15N4 (sodium): has several scientific research applications:
Chemistry: It is used as a model compound to study nucleic acid chemistry and the behavior of purine derivatives.
Biology: The compound is studied for its role in cellular processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate-15N4 (sodium) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and nucleotides, such as adenosine triphosphate (ATP) and guanosine monophosphate (GMP).
Uniqueness
What sets ((2R,3S,4R,5R)-5-(2-Amino-6-oxo-3,6-dihydro-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate-15N4 (sodium) apart is its specific isotopic labeling with nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques.
Properties
Molecular Formula |
C10H12N5Na2O8P |
---|---|
Molecular Weight |
411.16 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O8P.2Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3-,5-,6-,9-;;/m1../s1/i12+1,13+1,14+1,15+1;; |
InChI Key |
PVBRXXAAPNGWGE-PBBMHHSJSA-L |
Isomeric SMILES |
C1=[15N]C2=C([15N]1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)[15N]=C([15NH]C2=O)N.[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+] |
Origin of Product |
United States |
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